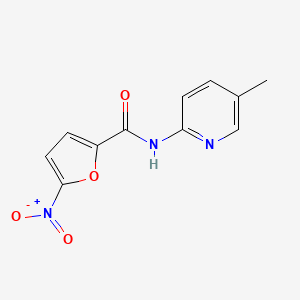
N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position and a furan ring substituted with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-methylpyridine, is nitrated to introduce a nitro group at the 2-position.
Formation of the Furan Derivative: The furan ring is nitrated to introduce a nitro group at the 5-position.
Coupling Reaction: The nitrated pyridine and furan derivatives are coupled using a suitable coupling agent such as carbodiimide to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Formation of N-(5-aminopyridin-2-yl)-5-nitrofuran-2-carboxamide.
Oxidation: Formation of N-(5-nitrosopyridin-2-yl)-5-nitrofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its potential antimicrobial properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial DNA or proteins, leading to antimicrobial effects. The pyridine ring can also interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide: Similar compounds include other nitrofuran derivatives and pyridine derivatives with similar substitution patterns.
This compound: Similar compounds include this compound and this compound.
Uniqueness
This compound is unique due to its specific combination of a nitrofuran and a pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c1-7-2-4-9(12-6-7)13-11(15)8-3-5-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) |
InChI Key |
HJBBAOQLJXFKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















